molecular formula C18H15N3O3S B2809307 N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 313500-33-3

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No. B2809307
CAS RN: 313500-33-3
M. Wt: 353.4
InChI Key: WMGYGAZRJHFSQF-UHFFFAOYSA-N
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Description

“N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . The molecule also contains a nitrobenzamide group, which is a benzene ring attached to a nitro group and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the nitro group, and the amide group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the functional groups it contains .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods and Structural Characterization : Research has focused on the synthesis and characterization of compounds structurally related to N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide. These studies often involve the development of new synthetic routes or the exploration of reaction mechanisms. For instance, studies on the synthesis, structure, and reactions of related compounds provide insights into the chemical behavior and potential applications of these molecules in organic synthesis (Skladchikov, Suponitskii, & Gataullin, 2013).

Medicinal Chemistry and Biological Activity

  • Antibacterial Activity : Research on novel sulfonamides containing a 2-amino-1,3-thiazole fragment, including studies on their synthesis under solvent-free conditions and evaluation against bacterial strains, suggests the potential of these compounds in developing new antibacterial agents. Such work underlines the importance of the core structure for antibacterial activity and lays the groundwork for further exploration in medicinal chemistry (Rafiee Pour, Nazifi, Afshari Safavi, Nazifi, & Massah, 2019).

Material Science and Physical Chemistry

  • Electrochemical Properties : Investigations into the electrochemical behaviors of related benzoxazole compounds at the hanging mercury drop electrode provide insights into the redox properties of such molecules. These studies contribute to the understanding of the electrochemical processes involving similar organic compounds and may inform the development of electrochemical sensors or other applications in materials science (Zeybek, Durmus, Tekiner-Gulbas, Akı-Şener, Yalcin, & Kılıç, 2009).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if this compound showed promising bioactivity, it could be further studied as a potential drug candidate .

properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11-3-4-12(2)15(9-11)16-10-25-18(19-16)20-17(22)13-5-7-14(8-6-13)21(23)24/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGYGAZRJHFSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

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